3-[1,1'-Biphenyl]-4-ylpyridine
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Overview
Description
3-[1,1’Ao-Biphenyl]4-yl-pyridine is an organic compound that features a biphenyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[1,1’Ao-Biphenyl]4-yl-pyridine typically involves the Suzuki coupling reaction, which is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions often include the use of a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods: In an industrial setting, the production of 3-[1,1’Ao-Biphenyl]4-yl-pyridine may involve large-scale Suzuki coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions: 3-[1,1’Ao-Biphenyl]4-yl-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced biphenyl derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, where halogenation, nitration, and sulfonation are common
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced biphenyl derivatives.
Substitution: Halogenated, nitrated, or sulfonated pyridine derivatives.
Scientific Research Applications
3-[1,1’Ao-Biphenyl]4-yl-pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[1,1’Ao-Biphenyl]4-yl-pyridine varies depending on its application:
Comparison with Similar Compounds
Phenylpyridine: Features a phenyl group attached to a pyridine ring, used in similar applications but with different electronic properties.
Uniqueness: 3-[1,1’Ao-Biphenyl]4-yl-pyridine is unique due to its biphenyl-pyridine structure, which provides distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific coordination environments and photophysical characteristics .
Properties
Molecular Formula |
C17H13N |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
3-(4-phenylphenyl)pyridine |
InChI |
InChI=1S/C17H13N/c1-2-5-14(6-3-1)15-8-10-16(11-9-15)17-7-4-12-18-13-17/h1-13H |
InChI Key |
OIWJBXODTRCYHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=CC=C3 |
Origin of Product |
United States |
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